Cas no 82353-56-8 ((R)-tert-Butyl (1-oxopropan-2-yl)carbamate)

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate structure
82353-56-8 structure
Product Name:(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Número CAS:82353-56-8
MF:C8H15NO3
Megavatios:173.209602594376
MDL:MFCD00274183
CID:693823
PubChem ID:10910049
Update Time:2025-06-14

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Propiedades químicas y físicas

Nombre e identificación

    • (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
    • (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)-
    • Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
    • ((R)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
    • (R)-2-(tert-Butoxycarbonylamino)propionaldehyde
    • N-tert-Butoxycarbonyl-D-alaninal
    • 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • ((R)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
    • (R)-2-(tert-Butoxycarbonylamino)propanal
    • tert-Butyl ((R)-1-oxopropan-2-yl)carbamate
    • tert-Butyl-N-[(1R)-1-methyl-2-oxo-ethyl]carbamate
    • SCHEMBL2058674
    • 82353-56-8
    • N-Boc-D-alaninal
    • DTXSID40448003
    • N-(t-butoxycarbonyl)-d-alaninal
    • Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • Boc-Ala-Aldehyde
    • Boc-D-Ala-CHO
    • N-(tert-butyloxycarbonyl)-D-alaninal
    • ((R)-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • CS-0181955
    • tert-butyl (R)-(1-oxopropan-2-yl)carbamate
    • EN300-142185
    • OEQRZPWMXXJEKU-ZCFIWIBFSA-N
    • (R)-tert-butyl 1-oxopropan-2-ylcarbamate
    • 2-(r)-[n-(tert-butoxycarbonyl)amino]propanal
    • (R)-tert-butyl(1-oxopropan-2-yl)carbamate
    • AKOS016844217
    • Z1255365119
    • TS-7034
    • Boc-D-Ala-PAM resin (100-200 mesh)
    • N-Boc-2(R)-2-aminopropanal
    • MFCD00274183
    • MFCD00801171
    • DB-336277
    • MDL: MFCD00274183
    • Renchi: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
    • Clave inchi: OEQRZPWMXXJEKU-ZCFIWIBFSA-N
    • Sonrisas: O(C(=O)N[C@H](C)C=O)C(C)(C)C

Atributos calculados

  • Calidad precisa: 173.10519334g/mol
  • Masa isotópica única: 173.10519334g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 5
  • Complejidad: 172
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 55.4Ų

Propiedades experimentales

  • Denso: 1.015
  • Punto de fusión: 86-87 ºC
  • Punto de ebullición: 249 ºC
  • Punto de inflamación: 104 ºC

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Información de Seguridad

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-1g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
1g
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-5g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
5g
6377.28CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-500mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
500mg
1255.1CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-250mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
250mg
1051.57CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-100mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
100mg
831.08CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-50mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
50mg
746.28CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-100mg
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
100mg
698CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-250mg
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
250mg
1452CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-1g
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
1g
1347.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-200mg
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
200mg
480.0CNY 2021-07-12

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 min, rt
Referencia
Aerobic amide bond formation with N-hydroxysuccinimide
Yao, Haoyi; et al, Chemistry - An Asian Journal, 2012, 7(7), 1542-1545

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ,  Water ;  0.5 h, rt; 2 h, rt
Referencia
Structure-activity relationship studies on the inhibition of the bacterial translation of novel Odilorhabdins analogues
Loza, Einars; et al, Bioorganic & Medicinal Chemistry, 2020, 28(11),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C
Referencia
β-Isocupreidine-Catalyzed Baylis-Hillman Reaction of Chiral N-Boc-α-Amino Aldehydes
Nakano, Ayako; et al, Organic Letters, 2006, 8(23), 5357-5360

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Referencia
Cyclic depsipeptide BE-43547A2: Synthesis and activity against pancreatic cancer stem cells
Sun, Yuanjun; et al, Angewandte Chemie, 2017, 56(46), 14627-14631

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  0 °C; 3 h, 20 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  < -60 °C; 3 h, -60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -60 °C
Referencia
Design and Synthesis of Functionalized Oxaziridines as Topological Analogs of Penicillins
Marchand-Brynaert, Jacqueline; et al, Israel Journal of Chemistry, 2013, 29(2-3), 247-255

Métodos de producción 6

Condiciones de reacción
1.1 -
2.1 Catalysts: Diisobutylaluminum hydride
Referencia
Purines. XLV. Synthesis and cytokinin activities of the cis isomers of (1'R)-1'-methylzeatin and its 9-β-D-ribofuranoside
Fujii, Tozo; et al, Chemical & Pharmaceutical Bulletin, 1990, 38(10), 2702-6

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
Referencia
Design and synthesis of functionalized oxaziridines as topological analogs of penicillins
Marchand-Brynaert, Jacqueline; et al, Israel Journal of Chemistry, 1989, 29(2-3), 247-55

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Acetonitrile ,  Dichloromethane ;  0 °C; 0 °C; 0.5 - 1 h, 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -10 °C
Referencia
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Diisopropylethylamine ;  14 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Referencia
Cu(I)-Catalyzed Synthesis of Dihydropyrimidin-4-ones toward the Preparation of β- and β3-Amino Acid Analogues
Rajagopal, Basker; et al, Journal of Organic Chemistry, 2014, 79(3), 1254-1264

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 h, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  0.5 h, < 30 °C; 18 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  45 min, < 5 °C
2.2 Reagents: Ethyl acetate ;  < 5 °C
Referencia
Preparation of α-hydroxy-β-Fmoc amino acids from N-Boc amino acids
Johnson, Erik P.; et al, Synthesis, 2011, (24), 4023-4026

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride
2.1 Reagents: Sodium bicarbonate
3.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
4.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
Referencia
Purines. XXXIII. Syntheses and cytokinin activities of both enantiomers of 1'-methylzeatin and their 9-β-D-ribofuranosides
Fujii, Tozo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(7), 1758-63

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  45 min, < 5 °C
1.2 Reagents: Ethyl acetate ;  < 5 °C
Referencia
Preparation of α-hydroxy-β-Fmoc amino acids from N-Boc amino acids
Johnson, Erik P.; et al, Synthesis, 2011, (24), 4023-4026

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Referencia
Cu(I)-Catalyzed Synthesis of Dihydropyrimidin-4-ones toward the Preparation of β- and β3-Amino Acid Analogues
Rajagopal, Basker; et al, Journal of Organic Chemistry, 2014, 79(3), 1254-1264

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  20 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Water
Referencia
γ-Amino vinyl sulfoxides in asymmetric synthesis. Synthesis of optically pure α-substituted β-amino nitriles
Alfaro, Ricardo; et al, Tetrahedron, 2009, 65(1), 357-363

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
Referencia
(3-Amino-2-oxoalkyl)phosphonic acids and their analogs as novel inhibitors of D-alanine:D-alanine ligase
Chakravarty, Prasun K.; et al, Journal of Medicinal Chemistry, 1989, 32(8), 1886-90

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
1.2 -
1.3 Catalysts: Hydrochloric acid Solvents: Water
Referencia
Ultrasound-assisted cleavage of nitrogen-nitrogen bonds in hydrazines by Raney nickel
Alexakis, Alex; et al, Synlett, 1991, (9), 625-6

Métodos de producción 17

Condiciones de reacción
Referencia
Syntheses and absolute configurations of the cytokinins 1'-methylzeatin and its 9-riboside
Itaya, Taisuke; et al, Tetrahedron Letters, 1986, 27(52), 6349-52

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt; rt → 0 °C
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  15 min, 0 °C
Referencia
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production
Reddy Guduru, Shiva Krishna; et al, Journal of Organic Chemistry, 2018, 83(19), 11777-11793

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, cooled
1.2 Reagents: Boron trifluoride etherate ;  cooled; overnight
2.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → 0 °C
2.2 Reagents: Sulfur trioxide-pyridine ;  0 °C; 0 °C → rt; 1 h, rt
Referencia
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics
Chalyk, Bohdan A.; et al, RSC Advances, 2016, 6(31), 25713-25723

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  20 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Water ;  -78 °C; -78 °C → 25 °C
Referencia
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors
Barsanti, Paul A.; et al, ACS Medicinal Chemistry Letters, 2015, 6(1), 37-41

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  45 min, < -69 °C; 3 h, -80 °C
2.2 Solvents: Methanol ;  < -69 °C; -75 °C → 5 °C
2.3 Solvents: Water ;  0 °C
Referencia
Synthesis of chiral chloroquine and its analogues as antimalarial agents
Sinha, Manish; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5950-5960

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Diisopropylethylamine ;  5 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 2 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ;  15 min, 0 °C
Referencia
Binding cooperativity between a ligand carbonyl group and a hydrophobic side chain can be enhanced by additional H-bonds in a distance dependent manner: A case study with thrombin inhibitors
Said, Ahmed M.; et al, European Journal of Medicinal Chemistry, 2015, 96, 405-424

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 4 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, rt
3.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  45 min, < -69 °C; 3 h, -80 °C
3.2 Solvents: Methanol ;  < -69 °C; -75 °C → 5 °C
3.3 Solvents: Water ;  0 °C
Referencia
Synthesis of chiral chloroquine and its analogues as antimalarial agents
Sinha, Manish; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5950-5960

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Raw materials

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Preparation Products

Proveedores recomendados
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd